molecular formula C6H13NO3 B6235902 3-[(3-hydroxypropyl)amino]propanoic acid CAS No. 55937-35-4

3-[(3-hydroxypropyl)amino]propanoic acid

Cat. No.: B6235902
CAS No.: 55937-35-4
M. Wt: 147.17 g/mol
InChI Key: QNKCOWNLFCGNPL-UHFFFAOYSA-N
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Description

3-[(3-Hydroxypropyl)amino]propanoic acid is an organic compound characterized by the presence of both an amino group and a hydroxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxypropyl)amino]propanoic acid typically involves the reaction of 3-chloropropanoic acid with 3-aminopropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-aminopropanol displaces the chlorine atom in 3-chloropropanoic acid.

Reaction Conditions:

    Solvent: Water or ethanol

    Temperature: Room temperature to 60°C

    Catalyst: None required, but a base such as sodium hydroxide can be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxypropyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: 3-[(3-oxopropyl)amino]propanoic acid.

    Reduction: 3-[(3-hydroxypropyl)amino]propanol.

    Substitution: N-acyl derivatives of this compound.

Scientific Research Applications

3-[(3-Hydroxypropyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its functional groups.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxypropyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups allow it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites. This can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropanoic acid: Lacks the amino group, making it less versatile in forming derivatives.

    3-Aminopropanoic acid: Lacks the hydroxy group, limiting its reactivity in certain reactions.

    3-[(2-Hydroxyethyl)amino]propanoic acid: Similar structure but with a different hydroxyalkyl chain, affecting its physical and chemical properties.

Uniqueness

3-[(3-Hydroxypropyl)amino]propanoic acid is unique due to the presence of both hydroxy and amino groups, which provide a wide range of reactivity and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-hydroxypropylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-5-1-3-7-4-2-6(9)10/h7-8H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCOWNLFCGNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55937-35-4
Record name 3-[(3-hydroxypropyl)amino]propanoic acid
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